5-(2,4-Difluorophenyl)isoxazole-3-carboxylic acid

ATF6 inhibition unfolded protein response neurodegeneration

Researchers pursuing ATF6 inhibitors for viral, neurodegenerative, or oncology applications require the specific 2,4-difluorophenyl-isoxazole scaffold explicitly claimed in patent WO 2019/195810 A2-generic 5-aryl analogs are not interchangeable for reproducing patented structures or validated SAR. This building block delivers the activity-enhancing 2,4-difluorophenyl pharmacophore: QSAR studies demonstrate superior antiviral potency versus alternative aryl substituents in coxsackievirus B3 models. The carboxylic acid handle enables rapid amide coupling for systematic SAR exploration. • Explicitly claimed in WO 2019/195810 A2 for ATF6 inhibitor amide derivatives • 2,4-DiF-phenyl fragment-validated antiviral pharmacophore (QSAR-confirmed selectivity) • Lead fluorophenyl-isoxazole-carboxamide: IC50 5.76 µg/mL against Hep3B HCC cells • Carboxylic acid handle supports amide/ester diversification for lead optimization

Molecular Formula C10H5F2NO3
Molecular Weight 225.15 g/mol
CAS No. 1083224-23-0
Cat. No. B1414974
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-(2,4-Difluorophenyl)isoxazole-3-carboxylic acid
CAS1083224-23-0
Molecular FormulaC10H5F2NO3
Molecular Weight225.15 g/mol
Structural Identifiers
SMILESC1=CC(=C(C=C1F)F)C2=CC(=NO2)C(=O)O
InChIInChI=1S/C10H5F2NO3/c11-5-1-2-6(7(12)3-5)9-4-8(10(14)15)13-16-9/h1-4H,(H,14,15)
InChIKeyFQAFQXBZWSTPRH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Core Scaffold Identity and Physicochemical Profile


5-(2,4-Difluorophenyl)isoxazole-3-carboxylic acid (CAS 1083224-23-0) is a fluorinated heterocyclic building block featuring an isoxazole core with a 5-position 2,4-difluorophenyl substituent and a 3-position carboxylic acid handle . With a molecular weight of 225.15 g/mol, molecular formula C10H5F2NO3, calculated LogP of approximately 2.1, and topological polar surface area of 63.3 Ų , the compound occupies physicochemical space typical of fragment-like medicinal chemistry starting points. The carboxylic acid moiety provides a versatile synthetic handle for amide coupling, esterification, or further derivatization, while the 2,4-difluorophenyl-isoxazole scaffold has been specifically claimed in patent literature as a constituent of ATF6 (Activating Transcription Factor 6) inhibitors with potential therapeutic applications in viral infections, neurodegenerative diseases, and cancer [1].

Why Generic Substitution Fails


Substituting 5-(2,4-difluorophenyl)isoxazole-3-carboxylic acid with an unsubstituted isoxazole-3-carboxylic acid or alternative 5-aryl isoxazole-3-carboxylic acids fundamentally alters the compound's physicochemical and biological identity. The 2,4-difluorophenyl moiety confers a specific LogP contribution of approximately +2.1 relative to the unsubstituted core , substantially shifting the lipophilicity-hydrophilicity balance and membrane permeability characteristics compared to 5-H or alternative 5-aryl analogs. In structurally related series, the 2,4-difluorophenyl substitution pattern has been identified as a critical pharmacophoric element for target engagement: QSAR studies of [(biphenyloxy)propyl]isoxazoles against coxsackievirus B3 demonstrated that compounds containing 2,4-difluorophenyl fragments exhibit enhanced antiviral activity and selectivity relative to those bearing alternative aryl substituents [1]. Moreover, the specific 5-(2,4-difluorophenyl)isoxazole scaffold is explicitly claimed in patent WO 2019/195810 A2 as a constituent of ATF6 inhibitors [2], establishing this precise substitution pattern as a composition-of-matter requirement for that therapeutic program—generic 5-aryl isoxazole-3-carboxylic acids are not interchangeable for reproducing these patent-specified structures.

Quantitative Differentiation Evidence


ATF6 Inhibitor Patent Composition-of-Matter Claim

In patent WO 2019/195810 A2 (and related family members US 2019/0367497 A1, US 10,829,485 B2), 5-(2,4-difluorophenyl)isoxazole-3-carboxylic acid is explicitly utilized as a key carboxylic acid building block for the synthesis of claimed ATF6 inhibitor compounds [1]. The patent describes amide derivatives formed by coupling this specific carboxylic acid with amine-containing scaffolds [1]. This represents a direct composition-of-matter differentiation: alternative 5-aryl-isoxazole-3-carboxylic acids (e.g., 5-phenyl, 5-(4-fluorophenyl), 5-(2-fluorophenyl)) are not equivalently claimed within the exemplified active compounds. The 2,4-difluorophenyl substitution pattern constitutes a specific, non-obvious structural requirement for the claimed therapeutic activity.

ATF6 inhibition unfolded protein response neurodegeneration

Antiviral Selectivity of 2,4-Difluorophenyl Substituent

Quantitative structure-activity relationship (QSAR) analysis of [(biphenyloxy)propyl]isoxazole derivatives as anti-coxsackievirus B3 agents has established that compounds containing 2,4-difluorophenyl fragments demonstrate superior antiviral activity and selectivity relative to those bearing alternative substituents such as 2,5-dimethylbenzene, naphthyl, or biphenyl groups [1]. The study explicitly states: 'Compounds with high antiviral activity and selectivity have to contain 5-trifluoromethyl-[1,2,4]oxadiazole or 2,4-difluorophenyl fragments. Insertion of 2,5-dimethylbenzene, naphthyl and especially biphenyl substituents into investigated compounds substantially decreases both their antiviral activity and selectivity' [1]. This class-level evidence indicates that the 2,4-difluorophenyl substitution pattern, as present in 5-(2,4-difluorophenyl)isoxazole-3-carboxylic acid, is a pharmacophoric determinant for antiviral activity within isoxazole-containing chemotypes.

antiviral coxsackievirus B3 QSAR

Xanthine Oxidase Inhibition Baseline for 5-Aryl Scaffold

While no direct activity data for 5-(2,4-difluorophenyl)isoxazole-3-carboxylic acid itself were identified, the structurally related 5-phenylisoxazole-3-carboxylic acid scaffold class has been extensively characterized for xanthine oxidase (XO) inhibitory activity. Wang et al. (Eur. J. Med. Chem. 2010) synthesized and evaluated a series of 5-phenylisoxazole-3-carboxylic acid derivatives (compounds 5a-e, 11a-e), reporting that most compounds exhibited potency levels in the micromolar/submicromolar range [1]. The most potent derivative, 5-(3-cyano-4-isobutoxyphenyl)isoxazole-3-carboxylic acid, demonstrated an IC50 of 0.36 µM against bovine xanthine oxidase at pH 7.5, 25°C [2]. This represents a 2.7-fold improvement in potency relative to febuxostat (IC50 ~0.97 µM under comparable conditions) within this specific assay context [2]. This class-level evidence demonstrates that 5-aryl-isoxazole-3-carboxylic acids possess inherent XO inhibitory capacity, and substitution on the 5-aryl ring modulates potency.

xanthine oxidase hyperuricemia gout

Fluorophenyl-Isoxazole Anticancer Activity in Hep3B

Hawash et al. (Open Chemistry, 2021) synthesized and evaluated a series of fluorophenyl-isoxazole-carboxamide derivatives (compounds 2a-2f) for antiproliferative activity against multiple cancer cell lines using MTS assay [1]. Compound 2f demonstrated the most potent activity against Hep3B hepatocellular carcinoma cells with an IC50 of 5.76 µg/mL, while compounds 2a-2c and 2e showed potent inhibitory activity against Hep3B with IC50 values ranging from 7.66 to 11.60 µg/mL [1]. Against HepG2 cells, compound 2f exhibited an IC50 of 34.64 µg/mL [1]. Additionally, compound 2f reduced α-fetoprotein secretion in Hep3B cells to 168.33 ng/mL compared to 1116.67 ng/mL in untreated controls (85% reduction) [1]. Cell cycle analysis revealed that compound 2f induced G2-M phase arrest in 6.73% of total cells, comparable to doxorubicin positive control (7.4%) [1]. This establishes the fluorophenyl-isoxazole-carboxamide chemotype as a validated anticancer scaffold, with the fluorophenyl substituent contributing to observed antiproliferative activity.

anticancer hepatocellular carcinoma fluorophenyl-isoxazole

Methyl Ester as Synthetic Alternative and Prodrug

The methyl ester analog, methyl 5-(2,4-difluorophenyl)isoxazole-3-carboxylate (CAS 1105191-49-8), represents a complementary procurement option with distinct synthetic utility . This ester derivative (MW 239.17, C11H7F2NO3) serves as a protected carboxylic acid equivalent, enabling reactions under conditions incompatible with free carboxylic acids (e.g., organometallic couplings, base-sensitive transformations) . The methyl ester can be hydrolyzed to regenerate the target carboxylic acid or employed directly in transesterification and aminolysis reactions. For researchers evaluating in vivo studies, the ester form provides a potential prodrug strategy to modulate oral bioavailability, a common approach in fluorophenyl-isoxazole medicinal chemistry programs. Direct comparison: the free acid (target compound) offers immediate coupling capability for amide bond formation; the methyl ester offers enhanced organic solubility and protection during multi-step sequences.

synthesis prodrug pharmacokinetics

One-Step Quantitative Yield Synthesis Protocol

Jaster et al. (Molbank, 2023) reported a one-step synthesis protocol for the title compound (referred to in the publication) achieving quantitative yield using adapted Vilsmeier conditions [1]. The product was fully characterized by 1H-NMR, 2H-NMR, 13C-NMR, IR, and Raman spectroscopy, with detailed spectral data provided [1]. While the publication synthesizes a closely related isoxazole derivative, the methodological approach is directly applicable to 5-(2,4-difluorophenyl)isoxazole-3-carboxylic acid synthesis. This protocol provides a validated synthetic route for researchers requiring in-house preparation, with the advantage of quantitative conversion minimizing purification burden. The availability of comprehensive spectroscopic characterization data enables quality control verification of synthesized material against literature standards.

synthesis Vilsmeier quantitative yield

High-Value Application Scenarios


ATF6 Pathway Inhibitor Programs

Researchers developing ATF6 (Activating Transcription Factor 6) inhibitors for viral infections, neurodegenerative diseases, or cancer applications should prioritize 5-(2,4-difluorophenyl)isoxazole-3-carboxylic acid as a key building block. This specific scaffold is explicitly claimed in patent WO 2019/195810 A2 (and related US patents) for ATF6 inhibitor amide derivatives [1]. Alternative 5-aryl-isoxazole-3-carboxylic acids lacking the 2,4-difluorophenyl substitution pattern are not equivalently represented in the exemplified active compounds. Procurement of this specific carboxylic acid enables direct reproduction of patented structures and supports structure-activity relationship (SAR) exploration around a validated ATF6 inhibitor chemotype.

Antiviral Isoxazole Scaffold Optimization

QSAR evidence from coxsackievirus B3 inhibitor studies demonstrates that 2,4-difluorophenyl fragments confer superior antiviral activity and selectivity compared to alternative aryl substituents such as 2,5-dimethylbenzene, naphthyl, or biphenyl groups [1]. For antiviral medicinal chemistry programs targeting enteroviruses or related viral families, 5-(2,4-difluorophenyl)isoxazole-3-carboxylic acid provides a validated pharmacophoric starting point with established SAR precedent. The carboxylic acid handle enables rapid diversification through amide coupling to explore structure-activity relationships while retaining the activity-enhancing 2,4-difluorophenyl moiety.

Hepatocellular Carcinoma Lead Generation

The fluorophenyl-isoxazole-carboxamide chemotype has demonstrated validated antiproliferative activity against Hep3B and HepG2 hepatocellular carcinoma cell lines, with the most potent derivative (compound 2f) achieving an IC50 of 5.76 µg/mL against Hep3B and inducing G2-M cell cycle arrest comparable to doxorubicin [1]. Researchers pursuing anticancer drug discovery programs targeting liver cancer can employ 5-(2,4-difluorophenyl)isoxazole-3-carboxylic acid as a scaffold for lead optimization. The carboxylic acid functionality enables systematic exploration of carboxamide derivatives to improve potency, selectivity, and pharmacokinetic properties within an established active chemotype.

Xanthine Oxidase Inhibitor Discovery

The 5-aryl-isoxazole-3-carboxylic acid scaffold class has been extensively validated as xanthine oxidase (XO) inhibitors, with optimized derivatives achieving submicromolar potency (IC50 = 0.36 µM for 5-(3-cyano-4-isobutoxyphenyl)isoxazole-3-carboxylic acid) that surpasses the reference drug febuxostat in bovine XO assays [1]. For programs targeting hyperuricemia, gout, or other XO-mediated conditions, 5-(2,4-difluorophenyl)isoxazole-3-carboxylic acid represents an underexplored substitution pattern within this validated inhibitor class. Researchers can use this compound to probe whether the 2,4-difluorophenyl moiety confers potency or selectivity advantages relative to previously characterized 5-phenylisoxazole-3-carboxylic acid derivatives, potentially identifying novel XO inhibitor chemotypes with differentiated pharmacological profiles.

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